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Introduction

The immunoproteasome is a specialized isoform of the proteasome complex predominantly
expressed in hematopoietic cells.[1] Its expression can be induced in other cells by
inflammatory cytokines like IFN-y and TNF-a.[1][2] The immunoproteasome plays a critical role
in the pathogenesis of various autoimmune diseases by influencing MHC class | antigen
presentation, T-cell differentiation, and pro-inflammatory cytokine production.[1][3][4] This
makes it a compelling therapeutic target for conditions such as rheumatoid arthritis, systemic
lupus erythematosus (SLE), and multiple sclerosis.[1][5][6] Selective inhibitors of the
immunoproteasome have shown promise in preclinical and clinical studies, highlighting the
need for robust methods to measure its activity in relevant disease models.[5][7][8]

Fluorogenic peptide substrates provide a direct method for quantifying the specific proteolytic
activities of the immunoproteasome's catalytic subunits: f1i (LMP2), 32i (MECL-1), and (5i
(LMP7). The substrate Ac-KQL-AMC is designed to measure the trypsin-like activity
associated with the 32/32i subunits. However, it is important to note that Ac-KQL-AMC can be
efficiently cleaved by both the constitutive proteasome (32 subunit) and the
immunoproteasome ([32i subunit).[9] Therefore, to specifically assess immunoproteasome
activity, this assay should be performed in parallel with substrates for other
immunoproteasome-specific subunits (e.g., Ac-ANW-AMC for 5i) or by using specific
immunoproteasome inhibitors as controls.[10]
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These application notes provide a detailed protocol for measuring immunoproteasome activity
using Ac-KQL-AMC in samples derived from autoimmune disease models, alongside guidance
for data interpretation and visualization of relevant biological pathways.

Experimental Workflow

The overall workflow for measuring immunoproteasome activity involves sample preparation
from an appropriate autoimmune disease model, performing the enzymatic assay with the
fluorogenic substrate, and subsequent data analysis.
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Caption: Workflow for immunoproteasome activity measurement.

Protocols
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Protocol 1: Preparation of Cell/Tissue Lysates

This protocol is adapted for tissues commonly used in autoimmune models, such as spleen or

isolated peripheral blood mononuclear cells (PBMCs).

Materials:

Tissue (e.g., spleen) or isolated cells (e.g., PBMCs) from animal models.

Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM NacCl, 1% NP-40, with freshly added protease
inhibitor cocktail.

Phosphate-Buffered Saline (PBS), ice-cold.

Dounce homogenizer or syringe with 26G needle.

Refrigerated microcentrifuge.

Bradford assay reagent.

Procedure:

Harvest tissue or cells and wash twice with ice-cold PBS. For tissues, snap-freeze in liquid
nitrogen if not proceeding immediately.[9]

For tissue samples, weigh the frozen tissue and grind it to a fine powder in a pre-chilled
mortar and pestle with liquid nitrogen.[9]

Resuspend the powdered tissue or cell pellet in an appropriate volume of ice-cold Lysis
Buffer.

Homogenize the sample. For tissues, use a Dounce homogenizer. For cell pellets, pass the
lysate through a 26G needle 10-15 times to ensure complete lysis.[11]

Incubate the homogenate on ice for 20-30 minutes.
Centrifuge the lysate at 17,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

Carefully transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
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» Determine the total protein concentration of the lysate using the Bradford assay. Aim for a
final concentration of 2-5 mg/mL.[9]

o Store lysates at -80°C in aliquots to avoid freeze-thaw cycles.

Protocol 2: Immunoproteasome Activity Assay Using
Ac-KQL-AMC

Materials:

o Cell/Tissue Lysate (from Protocol 1).

e Ac-KQL-AMC fluorogenic substrate (stock solution in DMSO).

e Proteasome Assay Buffer: 50 mM Tris-HCI (pH 7.5), 5 mM MgClz, 1 mM DTT, 1 mM ATP.[12]

e Immunoproteasome-specific inhibitor (e.g., ONX-0914) or pan-proteasome inhibitor (e.g.,
MG132) for negative controls.

o Black, flat-bottom 96-well microplate.
o Fluorometric plate reader with filters for 360 nm excitation and 460 nm emission.[9]
Procedure:

o Plate Setup:

[¢]

Thaw cell lysates on ice.

o In a 96-well plate, add your samples in triplicate. For each sample, prepare a parallel
control well treated with an inhibitor.

o Add 10-20 pg of total protein (lysate) to each well. Adjust the volume with Assay Buffer to
a total of 50 pL.

o To control wells, add an inhibitor (e.g., 50 nM ONX-0914) and incubate for 30 minutes at
37°C. Add an equal volume of vehicle (DMSO) to the sample wells.
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e Substrate Preparation:

o Prepare a 2X working solution of Ac-KQL-AMC by diluting the stock solution in pre-
warmed (37°C) Assay Buffer. A final concentration of 100 uM in the well is common, so the
2X solution should be 200 pM.[13]

e Reaction and Measurement:

o Initiate the reaction by adding 50 pL of the 2X Ac-KQL-AMC substrate solution to each
well, bringing the total volume to 100 pL.

o Immediately place the plate in the fluorometer, pre-heated to 37°C.

o Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2-3
minutes for a period of 30-60 minutes (kinetic mode).[9][11]

o Data Analysis:
o For each sample, plot the Relative Fluorescence Units (RFU) against time (minutes).

o Determine the initial reaction rate (Vo) by calculating the slope of the linear portion of the

curve.

o Subtract the rate obtained from the inhibitor-treated control wells from the rate of the
corresponding sample wells to determine the specific proteasome activity.

o Normalize the activity to the amount of protein loaded in each well (e.g., RFU/min/mg of
protein).

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison
between different experimental groups. This is particularly important in autoimmune disease
models where the goal is often to compare disease states to healthy controls or to assess the
efficacy of a therapeutic agent.

Table 1: Representative Data for Immunoproteasome Subunit Activity
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B2i-like B5i-like
Experimental . Activity Activity
Animal Model Treatment . .
Group (RFU/min/mg (RFU/min/mg
protein) protein)
Wild-Type )
1 Vehicle 150.5+12.3 210.8 £18.5
(C57BLI/6)
MRL/Ipr (Lupus )
2 Vehicle 452.8+35.1 680.4 £ 45.2
Model)
MRL/lpr (Lupus KZR-616 (10
3 185.2+15.9 255.7 £22.8
Model) mg/kg)
CIA (Arthritis )
4 Vehicle 510.6 £41.7 750.1+£51.9
Model)
CIA (Arthritis KZR-616 (10
5 205.4 +£19.8 290.3 £ 25.6
Model) mg/kg)

Data are presented as mean + standard deviation and are hypothetical for illustrative purposes.
B2i-like activity is measured with Ac-KQL-AMC; (35i-like activity is measured with Ac-ANW-

AMC.

Immunoproteasome Signaling in Autoimmunity

The immunoproteasome is a key regulator of inflammatory signaling pathways that are often

dysregulated in autoimmune diseases. Its activity directly impacts T-cell function and the

production of inflammatory cytokines through pathways like NF-kB.
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Caption: Role of the immunoproteasome in autoimmune signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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